molecular formula C18H14FN3O B6068669 7-(4-fluorophenyl)-3-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

7-(4-fluorophenyl)-3-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No. B6068669
M. Wt: 307.3 g/mol
InChI Key: DSCISDPXJCZAMD-UHFFFAOYSA-N
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Description

The compound “7-(4-fluorophenyl)-3-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one” is a complex organic molecule. It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring . It’s worth noting that this compound could be a part of larger molecules used in medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds often involves multistep processes. For instance, a series of similar compounds, pyrrolo[3,4-b]pyridin-5-ones, were synthesized via a one-pot cascade process (Ugi-3CR/aza Diels-Alder/N-acylation/decarboxylation/dehydration) in a study . Another study reported the synthesis of 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones using conventional heating as well as microwave irradiation techniques .


Molecular Structure Analysis

The molecular structure of such compounds can be complex and is often determined using techniques like NMR, MS, and X-ray diffraction analysis . For example, a similar compound, 5-Phenyl-7-(pyridin-3-yl)-3H-thiazolo[4,5-b]pyridin-2-one, was characterized by spectral data and a single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be diverse. For instance, a study reported the reactivity between 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids in the [3 + 3]-cyclocondensation reaction providing new thiazolo[4,5-b]pyridin-2(3H)-one derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For instance, the melting point can be determined experimentally , and the NMR spectra can provide information about the chemical structure .

Scientific Research Applications

Mechanism of Action

The mechanism of action of these compounds can vary depending on their structure and the biological target. For instance, some pyridine-containing compounds have been found to inhibit certain types of receptors or enzymes, which can lead to various biological effects .

Future Directions

The future directions in the research of these compounds could involve the development of new synthetic methods, the exploration of their biological activities, and their potential applications in medicinal chemistry . Further studies could also focus on improving the yield and efficiency of the synthesis process, as well as investigating the mechanism of action in more detail.

properties

IUPAC Name

7-(4-fluorophenyl)-3-phenyl-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O/c19-13-8-6-12(7-9-13)15-10-16(23)21-18-17(15)20-11-22(18)14-4-2-1-3-5-14/h1-9,11,15H,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCISDPXJCZAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC1=O)N(C=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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